Methyl β-L-Arabinopyranoside-13C
Description
Properties
Molecular Formula |
C₅¹³CH₁₂O₅ |
|---|---|
Molecular Weight |
165.15 |
Synonyms |
β-L-Arabinopyranoside Methyl Ether-13C; NSC 25272-13C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Non-Isotopic Methyl Glycosides
Methyl glycosides such as Methyl α-D-mannopyranoside derivatives (e.g., compounds 17b, 18b, and 19b in ) share a similar backbone structure but differ in sugar configuration (mannose vs. arabinose) and substituents. For example:
- Methyl 6-deoxy-6-(trifluoromethyl-substituted anilino)-α-D-mannopyranosides (17b–19b) feature a trifluoromethyl pyridone group at the 6-position, enabling applications in glycosylation studies and drug design .
- Methyl β-L-Arabinopyranoside-13C lacks these functional modifications but offers isotopic labeling for precise detection.
Table 1: Structural Comparison
Isotopic Analogs: 13C-Labeled Carbohydrates
This compound belongs to a broader class of 13C-labeled carbohydrates, which include:
- Uridine-2-13C : A nucleoside labeled at the 2-position of the uracil ring, used in RNA metabolism studies .
- Erythritol-d6 : A deuterated sugar alcohol for tracing metabolic pathways .
Key Differences:
Labeling Position: this compound is labeled at the methyl group, whereas uridine-2-13C incorporates 13C at the nucleobase . This positional specificity dictates their utility in distinct biochemical contexts (e.g., arabinose in plant polysaccharide studies vs. uridine in nucleic acid research).
Synthesis Methods: this compound is synthesized via methylation of L-arabinose using 13C-labeled methyl iodide, as described in general protocols for 13C-labeled compounds . In contrast, uridine-2-13C may involve biosynthetic incorporation of labeled precursors .
Table 2: Isotopic Comparison
Functional and Analytical Differences
- NMR Performance: The methyl-13C label in this compound provides distinct 13C-NMR peaks (e.g., ~50–60 ppm for methyl groups), differing from uridine-2-13C (~100–160 ppm for aromatic carbons) .
- Stability and Storage: Unlike non-isotopic analogs, 13C-labeled compounds require stringent storage conditions (e.g., refrigeration) to maintain isotopic integrity, as noted in supplier guidelines .
Preparation Methods
Starting Materials and Precursor Selection
The synthesis of methyl β-L-arabinopyranoside typically begins with methyl β-D-xylopyranoside, a readily available carbohydrate derivative. A five-step protocol achieves selective functionalization at the C-4 position, involving tosylation/nosylation, acylation, azide displacement, and deprotection. For isotopic labeling, the methyl group (-OCH3) at the anomeric carbon is replaced with a 13C-enriched methyl group. This requires 13C-labeled methanol or methyl iodide as precursors.
Key steps include:
-
Tosylation/Nosylation : Selective protection of the hydroxyl group at C-4 using p-toluenesulfonyl (tosyl) or nitrobenzenesulfonyl (nosyl) chlorides.
-
Azide Displacement : Substitution of the tosyl/nosyl group with sodium azide (NaN3) to introduce an azido group.
-
Reduction : Catalytic hydrogenation converts the azido group to an amine, yielding 4-amino-4-deoxy-L-arabinose derivatives.
13C Incorporation at the Methyl Group
The labeled methyl group is introduced during the glycosidation step. Methyl β-L-arabinopyranoside-13C is synthesized via acid-catalyzed transglycosylation using 13C-enriched methanol. For example:
-
Reaction Conditions : Methyl β-D-xylopyranoside is refluxed with 13C-methanol in the presence of HCl gas, achieving anomeric inversion to form the β-L-arabinopyranoside configuration.
-
Yield : Transglycosylation typically achieves 55–78% yields, depending on the alcohol (e.g., allyl, propenyl) and reaction temperature.
Boronic Acid-Mediated Functionalization
Recent advances employ phenylboronic acid as a transient protective group to direct regioselective acylation. For instance:
-
Protection : The cis-diol motif of L-arabinose reacts with phenylboronic acid, forming a cyclic boronate ester.
-
Acylation : The remaining hydroxyl groups are acetylated or levulinated.
-
Deprotection : Pinacol is used to remove the boronate ester, enabling further glycosylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
-
Acid Catalysts : Etheral HCl or HBr/AcOH mixtures facilitate glycosidic bond formation.
-
Coupling Agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for esterification with levulinic acid.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. How is Methyl β-L-Arabinopyranoside-13C synthesized and characterized in isotopic labeling studies?
Synthesis typically begins with L-arabinose, where the 13C isotope is introduced at specific positions via enzymatic or chemical methods. Key steps include protecting group strategies (e.g., benzylation or acetylation) to direct regioselective modifications, followed by deprotection and purification via HPLC. Characterization employs nuclear magnetic resonance (NMR) to confirm the β-L configuration and isotopic enrichment, alongside mass spectrometry (MS) for molecular weight validation .
Q. What are the primary applications of this compound in glycobiology research?
This compound serves as a tracer in studies of carbohydrate-protein interactions, enzymatic hydrolysis mechanisms, and metabolic flux analysis. Its 13C label enables precise tracking of arabinose incorporation into oligosaccharides or glycoconjugates using NMR or LC-MS .
Q. What spectroscopic techniques are critical for confirming the β-L configuration in methyl arabinopyranosides?
1H- and 13C-NMR are essential for identifying anomeric proton coupling constants (J1,2 ~2–4 Hz for β-configuration) and chemical shifts. Circular dichroism (CD) spectroscopy may further distinguish L-sugar stereochemistry .
Q. What are the storage and handling protocols for 13C-labeled glycosides to ensure stability?
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as glycosidic bonds are sensitive to aqueous conditions .
Q. How do researchers validate the purity of this compound?
Orthogonal methods include:
- HPLC with refractive index/UV detection for carbohydrate separation.
- High-resolution MS (e.g., ESI-TOF) to confirm isotopic purity.
- Elemental analysis to verify carbon-13 enrichment levels .
Advanced Research Questions
Q. How does isotopic labeling with 13C enhance NMR-based structural analysis in arabinose derivatives?
13C labeling improves sensitivity in heteronuclear single-quantum coherence (HSQC) experiments, enabling real-time monitoring of glycosylation reactions or metabolic pathways. It also reduces signal overlap in complex mixtures, such as cell lysates .
Q. What challenges arise in quantifying 13C-labeled arabinopyranosides in complex biological matrices?
Matrix effects (e.g., ion suppression in MS) and low analyte concentrations require robust sample preparation (e.g., solid-phase extraction) and internal standards (e.g., deuterated analogs). LC-MS/MS with multiple reaction monitoring (MRM) is often necessary for specificity .
Q. How can enzymatic synthesis of oligosaccharides be optimized using 13C-labeled arabinopyranosides?
Strategies include:
Q. How do solvent polarity and temperature affect the anomeric equilibrium of 13C-labeled arabinopyranosides?
Q. What considerations guide protecting group selection during synthetic modification of 13C-labeled arabinose derivatives?
- Stability : Benzyl groups resist acidic conditions but require hydrogenolysis for removal.
- Compatibility : Acetyl groups are labile under basic conditions, enabling selective deprotection.
- Isotope integrity : Avoid conditions (e.g., strong acids) that could hydrolyze the glycosidic bond or degrade the 13C label .
Methodological Considerations
- Experimental Design : Use factorial designs to optimize synthesis yields, incorporating variables like catalyst loading and reaction time.
- Data Analysis : Apply statistical validation (e.g., ANOVA) to quantify isotopic enrichment accuracy, with p-values ≤0.05 indicating significance .
- Reproducibility : Document NMR acquisition parameters (e.g., pulse sequences, relaxation delays) and MS instrument settings (e.g., ionization mode) to enable cross-lab replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
